molecular formula C12H11IN2O B7937933 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one

Cat. No.: B7937933
M. Wt: 326.13 g/mol
InChI Key: XQUPFWQVALPYFK-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one is a quinazolinone derivative featuring a cyclopropylmethyl group at the 3-position and an iodine atom at the 6-position. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with cyclopropylmethyl halide in the presence of a base, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring or the cyclopropylmethyl group.

    Substitution: The iodine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 6-position.

Scientific Research Applications

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-6-chloroquinazolin-4(3H)-one
  • 3-(Cyclopropylmethyl)-6-bromoquinazolin-4(3H)-one
  • 3-(Cyclopropylmethyl)-6-fluoroquinazolin-4(3H)-one

Uniqueness

3-(Cyclopropylmethyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties compared to its chloro, bromo, or fluoro analogs .

Properties

IUPAC Name

3-(cyclopropylmethyl)-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O/c13-9-3-4-11-10(5-9)12(16)15(7-14-11)6-8-1-2-8/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUPFWQVALPYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC3=C(C2=O)C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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